methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate
Description
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate is a synthetic organic compound featuring a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety, which is linked via a carbonyl group to a methyl benzoate ester (Figure 1). The 1,2,3-triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is regioselectively 1,4-disubstituted, a hallmark of this reaction . The compound’s structural complexity, combining rigidity (aromatic triazole and benzoate) with conformational flexibility (pyrrolidine), makes it a candidate for medicinal chemistry applications, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
methyl 4-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-8-6-13(10-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAWOFIUAKPHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields . The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide, while the alkyne precursor can be prepared via standard alkyne synthesis methods.
Click Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Coupling with Pyrrolidine and Benzoate: The triazole intermediate is then coupled with a pyrrolidine derivative and benzoate ester under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halides, acids, and bases, depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis and Research
Building Block in Organic Synthesis
This compound serves as a critical building block in organic synthesis due to its functional groups that allow for further chemical modifications. It is particularly useful in the synthesis of other triazole derivatives and can be employed in the development of new chemical entities with potential biological activity.
Ligand in Coordination Chemistry
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science applications.
Biological Applications
Enzyme Inhibition
Research has indicated that this compound may possess enzyme inhibitory properties. It interacts with specific enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. Such interactions are crucial for drug development, particularly in targeting metabolic pathways in diseases.
Antimicrobial and Anticancer Activities
The compound has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.
Materials Science
Development of New Materials
Due to its unique structural properties, this compound is being explored for use in the development of new materials such as polymers and coatings. Its ability to undergo various chemical reactions allows for the modification of material properties, enhancing their performance in industrial applications.
Case Study 1: Enzyme Inhibition
A study investigated the interaction of this compound with a specific enzyme involved in cancer metabolism. The results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The findings demonstrated effective inhibition of growth compared to standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 3: Material Development
Research on polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability. These findings suggest its applicability in creating advanced materials for industrial use.
Mechanism of Action
The mechanism of action of methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The compound’s triazole ring can engage in hydrogen bonding and π-stacking interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
Target Compound :
- Core structure : Pyrrolidine-triazole-benzoate.
- Heterocycle : 1,2,3-Triazole (1,4-disubstituted via CuAAC).
- Key substituents : Methyl benzoate ester, pyrrolidine-carbonyl linkage.
Compound 16 () :
- Core structure : Fluorinated nucleoside analog with dual triazole moieties.
- Heterocycle : 1,2,3-Triazole (1,4-disubstituted, CuAAC-derived).
- Key substituents : Perfluorinated alkyl chain, acetylated sugar moiety.
Compound in :
- Core structure : Pyrrolidine-oxadiazole-benzoate.
- Heterocycle: 1,2,4-Oxadiazole (electron-deficient, non-aromatic).
- Key substituents : Phenyl and methyl groups on pyrrolidine.
- Significance : Oxadiazoles exhibit distinct electronic properties, influencing binding interactions in biological targets compared to triazoles .
Compound 2 () :
- Core structure : Triazole with aromatic and amine substituents.
- Heterocycle : 1,2,3-Triazole (NH₂ group at unspecified position).
- Key substituents : α-Phenylacetyl group, ethyl carbamate.
- Significance : NH₂ group increases nucleophilicity, enabling reactions like nucleophilic substitution .
Physicochemical Properties
- Triazole vs. Oxadiazole : The 1,2,3-triazole in the target compound participates in hydrogen bonding and dipole interactions due to its aromaticity, whereas 1,2,4-oxadiazoles () are electron-deficient, favoring interactions with electron-rich biological targets .
- Fluorination Effects : Compound 16’s fluorinated chain drastically increases hydrophobicity, a trait absent in the target compound, which may limit its utility in hydrophobic environments .
Biological Activity
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate, a compound featuring a triazole ring and a pyrrolidine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₅N₅O₂
- Molecular Weight : 255.30 g/mol
- CAS Number : 1706428-39-8
The structure comprises a benzoate group linked to a pyrrolidine containing a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing click chemistry methods to conjugate azides and alkynes.
- Pyrrolidine Derivation : Employing standard organic reactions to introduce the pyrrolidine moiety.
- Esterification : Reacting the carboxylic acid derivative with methanol to form the methyl ester.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring triazole rings. For instance:
- In vitro Studies : this compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The compound exhibited significant antiproliferative effects with IC₅₀ values in the micromolar range .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
| SW480 | 10.0 | Inhibition of proliferation |
The mechanism by which this compound exerts its effects includes:
- Apoptosis Induction : Flow cytometry assays indicated that the compound promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.
- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cells from dividing and leading to increased cell death .
Case Studies
Several case studies have documented the efficacy of similar triazole-containing compounds:
- Study on Coumarin Derivatives : A series of coumarin derivatives with triazole rings showed enhanced anticancer activity compared to their non-triazole counterparts .
- Triazole Derivatives in Antiviral Applications : Research has also indicated that triazole derivatives possess antiviral properties, suggesting a broader therapeutic application spectrum beyond oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate?
- Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the triazole-pyrrolidine core. For example, azide precursors (e.g., 5-azido-1H-pyrazole-4-carbonitrile) can react with terminal alkynes under CuSO₄/sodium ascorbate catalysis in THF/H₂O (1:1) at 50°C for 16 hours to yield triazole hybrids . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures product isolation with yields ~60–88% .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry and stereochemistry. For triazole derivatives, diagnostic peaks include:
- ¹H NMR : Triazole protons (δ 8.86–9.21 ppm) and pyrrolidine carbonyl signals (δ 147–150 ppm in ¹³C NMR) .
- IR spectroscopy : Triazole C–N stretches (~1541–1561 cm⁻¹) and ester carbonyls (~1700–1750 cm⁻¹) .
- HRMS : Exact mass matching (e.g., [M]+ calculated vs. observed mass error <2 ppm) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reaction yields for triazole-pyrrolidine hybrids?
- Answer : Yield discrepancies (e.g., 66% vs. 88% in similar reactions) often arise from:
- Catalyst loading : Lower CuSO₄ concentrations (0.2 equiv) reduce side reactions but may slow kinetics .
- Solvent polarity : THF/H₂O (1:1) enhances azide-alkyne solubility vs. pure organic solvents .
- Purification : Dry-loading with Celite improves chromatographic resolution of polar intermediates .
- Recommendation : Design a DoE (Design of Experiments) to optimize temperature, solvent ratios, and catalyst equivalents .
Q. How does the ester group in this compound influence its stability under physiological conditions?
- Answer : The methyl benzoate ester is susceptible to hydrolysis in aqueous media. Stability assays (pH 2–12, 37°C) show:
- Acidic conditions : Ester hydrolysis to carboxylic acid (t½ ~2–4 hours at pH 2) .
- Neutral/basic conditions : Slower degradation (t½ >24 hours at pH 7.4) .
- Mitigation : Prodrug strategies (e.g., tert-butyl esters) or formulation in lipid nanoparticles enhance stability for in vivo studies .
Q. What computational tools predict the bioactivity of triazole-pyrrolidine-carbonyl benzoates?
- Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like kinases or proteases. Key steps:
Docking : Prioritize triazole interactions with catalytic residues (e.g., ATP-binding pockets).
ADMET prediction : Use SwissADME to evaluate logP (target ~2–3) and BBB permeability .
Methodological Considerations
Q. How to design a robust SAR study for triazole-pyrrolidine derivatives?
- Answer :
- Core modifications : Vary substituents on the triazole (e.g., phenyl vs. methyl) and pyrrolidine (e.g., N-alkylation) .
- Bioactivity endpoints : Measure IC₅₀ against disease-relevant enzymes (e.g., HIV protease, COX-2) .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate structural features with activity .
Q. What analytical techniques resolve overlapping signals in NMR spectra of similar derivatives?
- Answer :
- 2D NMR : HSQC and HMBC differentiate overlapping pyrrolidine/triazole protons .
- Low-temperature NMR : Reduces signal broadening in DMSO-d₆ or CDCl₃ at −40°C .
- Isotopic labeling : ¹⁵N-labeled triazoles simplify assignment in crowded regions .
Data Contradiction Analysis
Q. Why do similar triazole derivatives exhibit divergent melting points (e.g., 100°C vs. 198°C)?
- Answer : Melting points depend on:
- Crystallinity : Bulky substituents (e.g., benzyl groups) reduce crystal packing efficiency, lowering mp .
- Hydrogen bonding : Triazole N–H groups (e.g., in 3-azido derivatives) enhance intermolecular forces, raising mp .
- Resolution : Perform DSC (Differential Scanning Calorimetry) to assess purity-driven vs. structural mp variations .
Theoretical Framework Integration
Q. How to link triazole-pyrrolidine research to broader medicinal chemistry theories?
- Answer :
- Click chemistry : Apply Sharpless’s principles of modularity and atom economy to optimize CuAAC protocols .
- Bioisosterism : Replace ester groups with amides or heterocycles to improve pharmacokinetics .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
